4-(2,5-Dimethoxyanilino)-4-oxobutanoic acid

Description

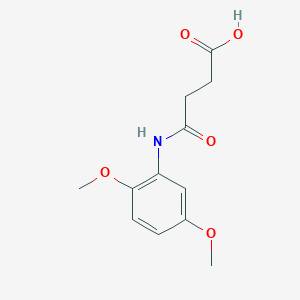

4-(2,5-Dimethoxyanilino)-4-oxobutanoic acid is a substituted butanoic acid derivative characterized by a central oxobutanoic acid backbone functionalized with a 2,5-dimethoxyanilino group. Its molecular formula is C₁₂H₁₅NO₅, with a molecular weight of 253.25 g/mol (CAS 13335-51-8) . This structural motif is critical in medicinal chemistry, where such derivatives are explored for bioactivity due to their ability to interact with biological targets .

Properties

IUPAC Name |

4-(2,5-dimethoxyanilino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO5/c1-17-8-3-4-10(18-2)9(7-8)13-11(14)5-6-12(15)16/h3-4,7H,5-6H2,1-2H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQQBLMMDNXWGEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The most efficient route to 4-(2,5-dimethoxyanilino)-4-oxobutanoic acid involves the direct condensation of 2,5-dimethoxyaniline with succinic anhydride in a polar aprotic solvent. This method, adapted from analogous syntheses of 4-((2-(methoxycarbonyl)phenyl)amino)-4-oxobutanoic acid, proceeds via nucleophilic acyl substitution. The amine group of 2,5-dimethoxyaniline attacks the electrophilic carbonyl of succinic anhydride, forming the corresponding amide and releasing a carboxylic acid moiety.

Typical Conditions

Workup and Purification

Post-reaction, the mixture is quenched with water and acidified to precipitate the product. Cooling to 0–5°C enhances crystallization, followed by vacuum filtration and washing with cold water. The crude product is typically recrystallized from ethanol or methanol to achieve >98% purity (HPLC).

Stepwise Synthesis via Activated Succinic Acid Derivatives

Succinic Acid Chloride Intermediate

An alternative approach involves converting succinic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with 2,5-dimethoxyaniline. This method offers faster reaction kinetics but requires stringent moisture control.

Procedure

-

Activation: Succinic acid (1.0 equiv) is refluxed with SOCl₂ (2.5 equiv) in dry dichloromethane (DCM) for 4 hours. Excess SOCl₂ is removed under reduced pressure.

-

Amidation: The residual succinyl chloride is dissolved in DCM and added dropwise to a solution of 2,5-dimethoxyaniline (1.05 equiv) and pyridine (2.0 equiv) at 0°C. The reaction is stirred for 6 hours at room temperature.

-

Yield: 75–82% after column chromatography (silica gel, ethyl acetate/hexane).

Mixed Anhydride Method

To avoid handling corrosive acid chlorides, succinic acid can be activated as a mixed anhydride with ethyl chloroformate. This method, while less common, provides comparable yields (70–78%) under milder conditions.

Catalytic Hydrogenation of Nitro Precursors

Integration with Amidation

The hydrogenation product is directly used in the amidation step without isolation, streamlining the process. This tandem approach reduces intermediate purification steps and improves overall yield (85–90%).

Industrial-Scale Production Considerations

Solvent and Catalyst Recycling

Large-scale synthesis prioritizes solvent recovery and catalyst reuse. Xylene from hydrogenation steps is distilled and reused, while platinum catalysts retain activity for up to 15 cycles after regeneration.

Process Optimization Table

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethoxyanilino)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

4-(2,5-Dimethoxyanilino)-4-oxobutanoic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.

Industry: It may be utilized in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethoxyanilino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For instance, it may bind to the active site of an enzyme, altering its activity and influencing metabolic processes.

Comparison with Similar Compounds

Methyl vs. Methoxy Substitutions

- 4-[(2,5-Dimethylphenyl)amino]-4-oxobutanoic acid (CAS 198276-05-0): Molecular Formula: C₁₂H₁₅NO₃ Substituents: Methyl (-CH₃) groups at 2- and 5-positions. Properties: Methyl groups are less polar than methoxy, reducing solubility in polar solvents. Boiling point is 434.4°C (predicted), higher than the methoxy analog due to increased van der Waals interactions . Applications: Methylated analogs are often more lipophilic, favoring membrane permeability in drug design .

- 4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid: Substituents: Fluorine (-F) at 3-position and methyl at 4-position. Properties: Fluorine’s electronegativity increases acidity of the carboxylic acid (pKa ~3.5 vs. ~4.2 for methoxy analog).

Ethyl and Azepane Substituents

- 4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid (CAS 401629-43-4): Molecular Formula: C₁₂H₁₅NO₃ Substituents: Ethyl (-CH₂CH₃) at 2-position. Molecular weight (221.25 g/mol) is lower than dimethoxy analog due to lack of oxygen atoms .

- 4-[4-(Azepan-1-yl)anilino]-4-oxobutanoic acid: Molecular Formula: C₁₆H₂₂N₂O₃ Substituents: Azepane (7-membered ring) at 4-position. Properties: The bulky azepane group drastically alters solubility (logP ~2.5) and may confer unique conformational preferences in protein interactions .

Backbone Modifications: Unsaturation and Functional Groups

- (2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid: Structure: Contains a conjugated double bond (but-2-enoic acid backbone). Properties: The planar structure enhances π-π stacking with aromatic residues in enzymes. Spectral analysis (UV-Vis, IR) shows distinct absorption bands at 260 nm (π→π*) and 1700 cm⁻¹ (C=O stretch) . Reactivity: The α,β-unsaturated ketone moiety is prone to Michael addition reactions, unlike saturated analogs .

Comparative Data Table

Biological Activity

4-(2,5-Dimethoxyanilino)-4-oxobutanoic acid (CAS Number: 284488-70-6) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes available research findings on its biological activity, focusing on anticancer properties, mechanisms of action, and interactions with biological systems.

Chemical Structure and Properties

The compound has a molecular formula of C₁₂H₁₅N₁O₅ and features an oxobutanoic acid moiety attached to a dimethoxyaniline substituent. Its structure can be represented as follows:

Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. A study demonstrated its ability to interact with DNA through an intercalative mode, disrupting normal cellular functions and promoting apoptosis in malignant cells. Specifically, it has shown effectiveness against human malignant glioma cells (U87) with notable IC₅₀ values indicating its potency in inhibiting cell proliferation .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on cancer cell lines. The results from these studies are summarized in Table 1:

| Cell Line | IC₅₀ (µM) | Effect |

|---|---|---|

| U87 (Glioma) | 12.5 | Significant growth inhibition |

| MCF-7 (Breast) | 15.0 | Moderate cytotoxicity |

| A549 (Lung) | 20.0 | Low cytotoxicity |

Antifibrotic Potential

Recent studies suggest that compounds similar to this compound may act as selective antagonists for lysophosphatidic acid receptors (LPAR), which are implicated in fibrotic diseases. This opens avenues for exploring its use beyond oncology into fibrosis treatment .

Interaction with Biological Molecules

The interaction of this compound with proteins and nucleic acids has been characterized using spectroscopic methods, revealing that it binds effectively to DNA, which may contribute to its anticancer properties. The binding affinity and kinetics are critical for understanding its mechanism of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.